molecular formula C17H16ClN3O2S B2542629 5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-69-4

5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2542629
CAS No.: 899747-69-4
M. Wt: 361.84
InChI Key: RMTNYGIJNPAWFN-UHFFFAOYSA-N
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Description

5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16ClN3O2S and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Facile Synthesis Techniques : The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves one-pot synthesis techniques and reactions with various reagents to introduce different substituents. For instance, the synthesis of iso-xazolo and thiazolo derivatives from pyrimidine diones demonstrates the versatility of pyrimidine chemistry in generating diverse compounds, which could be applicable to synthesizing derivatives of the compound (Abdel-fattah et al., 1998).

  • Structural and Spectral Analysis : The structural characterization of pyrido[2,3-d]pyrimidine derivatives involves various spectroscopic techniques, including NMR, UV-visible, and FT-IR spectroscopy, alongside computational methods like density functional theory (DFT). These methodologies help in elucidating the structure and electronic properties of the derivatives, which is crucial for understanding their potential applications (Ashraf et al., 2019).

  • Biological Activities : Certain pyrido[2,3-d]pyrimidine derivatives exhibit biological activities, such as urease inhibition, which could indicate potential pharmaceutical applications. The synthesis and characterization of such derivatives highlight the importance of functional group modifications in achieving desired biological properties (Rauf et al., 2010).

Future Directions

The development of new pyrimidines as bioactive agents is an active area of research. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTNYGIJNPAWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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